molecular formula C20H21N3O3S B10987479 N-[3-(acetylamino)phenyl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide

N-[3-(acetylamino)phenyl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide

Cat. No.: B10987479
M. Wt: 383.5 g/mol
InChI Key: XXNNJSOJSMFTSH-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an acetylamino group, a benzazepine ring, and a sulfanylacetamide moiety, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Benzazepine Ring: The benzazepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenethylamine.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.

    Acetylation: The acetylamino group is added through an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Final Coupling: The final step involves coupling the benzazepine derivative with the acetylamino phenyl acetamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like AlCl₃.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound’s potential interactions with biological macromolecules can be studied. It may serve as a probe to understand enzyme mechanisms or as a ligand in receptor studies.

Medicine

The compound’s structure suggests potential pharmacological activities. It could be investigated for its effects on various biological pathways, potentially leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide would depend on its specific interactions with molecular targets. Potential targets include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyphenyl)acetamide: Shares the acetamide and hydroxyphenyl groups but lacks the benzazepine ring and sulfanyl group.

    2-(Acetylamino)phenol: Similar acetylamino and phenol groups but lacks the benzazepine and sulfanyl groups.

Uniqueness

The uniqueness of N-[3-(acetylamino)phenyl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide lies in its combination of functional groups, which provides a distinct set of chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H21N3O3S/c1-13(24)21-15-6-4-7-16(11-15)22-19(25)12-27-18-10-9-14-5-2-3-8-17(14)23-20(18)26/h2-8,11,18H,9-10,12H2,1H3,(H,21,24)(H,22,25)(H,23,26)

InChI Key

XXNNJSOJSMFTSH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2CCC3=CC=CC=C3NC2=O

Origin of Product

United States

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